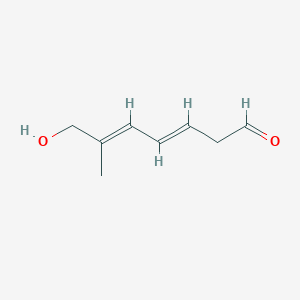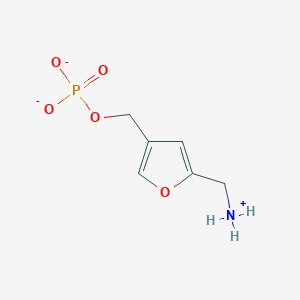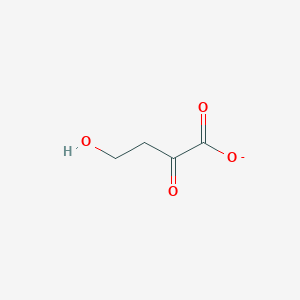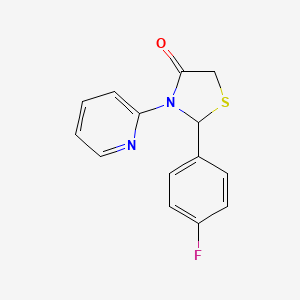
2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one is an organofluorine compound. It has a role as an anticoronaviral agent.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : The compound 2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one and its derivatives have been synthesized through various techniques. For instance, 4-Fluorobenzaldehyde has been utilized for the preparation of similar thiazolidin-4-one derivatives (El Nezhawy et al., 2009).
- Crystal Structure and Molecular Interactions : Detailed studies on the crystal structures of these compounds, such as the monoclinic system crystallization and intermolecular hydrogen bonds, have been conducted. This is crucial for understanding their potential applications in various fields (Iyengar et al., 2005).
Fluorescent Sensors and Photophysical Properties
- Fluorescent Sensors : Derivatives of 2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one have been used in the development of fluorescent sensors. For instance, their application in detecting Fe(III) ions through a ratiometric fluorescent sensor demonstrates their utility in chemical sensing and analysis (Wang et al., 2016).
- Photophysical Studies : Investigations into the photophysical properties of such compounds have been conducted. This includes studying their fluorescence in different solvents, which is important for understanding their behavior in various environments (Zheng et al., 2006).
Biological Activities and Applications
- Antioxidant Activity : Some derivatives exhibit significant antioxidant activity, which is pivotal in biological and medicinal research. This includes the ability to scavenge oxygen free radicals (Nzhawy & Ramla, 2008).
- Antibacterial and Anti-inflammatory Effects : Studies have shown that certain thiazolidin-4-one derivatives, including those similar to 2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one, exhibit antibacterial and anti-inflammatory activities. These findings are significant for developing new therapeutic agents (Reddy et al., 2011).
Propriétés
Nom du produit |
2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one |
|---|---|
Formule moléculaire |
C14H11FN2OS |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11FN2OS/c15-11-6-4-10(5-7-11)14-17(13(18)9-19-14)12-3-1-2-8-16-12/h1-8,14H,9H2 |
Clé InChI |
ZGNRNMZSQXWABI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



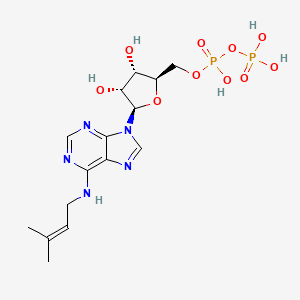
![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)
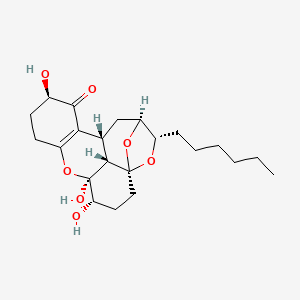


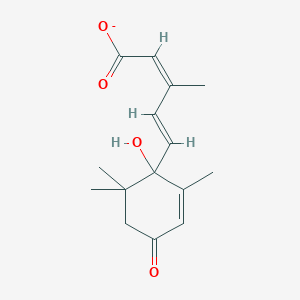

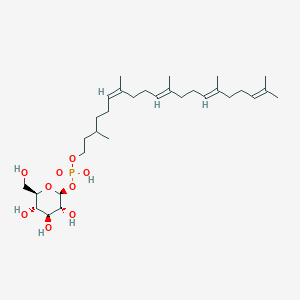
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
